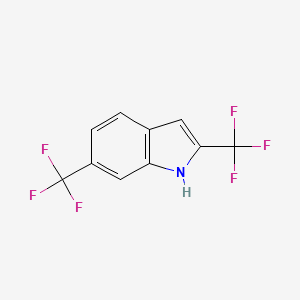
Methyl2,2-dimethyl-3-nitropropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,2-dimethyl-3-nitropropanoate is an organic compound with the molecular formula C6H11NO4 It is a nitroalkane derivative, characterized by the presence of a nitro group (-NO2) attached to a carbon atom that is also bonded to a methyl ester group (-COOCH3)
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethyl-3-nitropropanoate can be synthesized through several methods. One common approach involves the nitration of 2,2-dimethylpropanoic acid followed by esterification. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to prevent over-nitration and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of methyl 2,2-dimethyl-3-nitropropanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration and esterification processes. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl 2,2-dimethyl-3-nitropropanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro compounds with higher oxidation states.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds with higher oxidation states.
Reduction: Formation of methyl 2,2-dimethyl-3-aminopropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2,2-dimethyl-3-nitropropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and metabolic pathways involving nitro compounds.
Industrial Chemistry: It is employed in the production of specialty chemicals and as a precursor for the synthesis of other functionalized compounds.
作用機序
The mechanism of action of methyl 2,2-dimethyl-3-nitropropanoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can inhibit enzyme activity or alter metabolic pathways. The ester group can also participate in hydrolysis reactions, releasing the corresponding acid and alcohol.
類似化合物との比較
Similar Compounds
Nitromethane: A simple nitroalkane with a single carbon atom.
Nitroethane: A nitroalkane with two carbon atoms.
1-Nitropropane: A nitroalkane with three carbon atoms.
2-Nitropropane: An isomer of 1-nitropropane with the nitro group attached to the second carbon atom.
Uniqueness
Methyl 2,2-dimethyl-3-nitropropanoate is unique due to the presence of both a nitro group and a methyl ester group, which confer distinct chemical reactivity and potential applications. Its branched structure also differentiates it from linear nitroalkanes, affecting its physical and chemical properties.
特性
分子式 |
C6H11NO4 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
methyl 2,2-dimethyl-3-nitropropanoate |
InChI |
InChI=1S/C6H11NO4/c1-6(2,4-7(9)10)5(8)11-3/h4H2,1-3H3 |
InChIキー |
NACWSDZCIVFAAN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



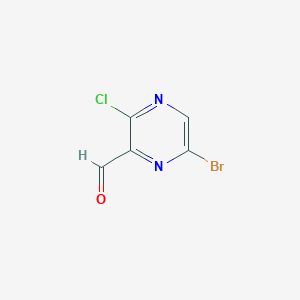
![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)

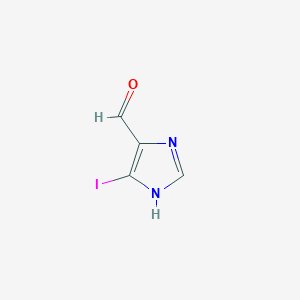


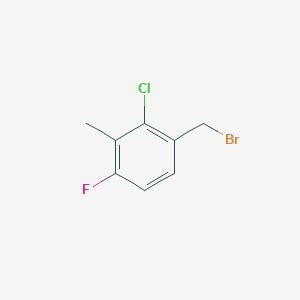
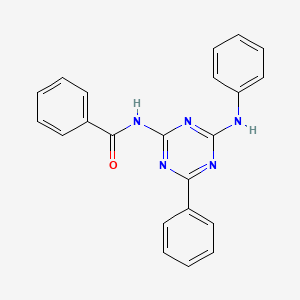

![[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13124414.png)

![4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B13124430.png)
